molecular formula C12H14N4O2S B2678414 6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2060360-82-7

6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2678414
CAS No.: 2060360-82-7
M. Wt: 278.33
InChI Key: RCFBKXVOXBWMST-UHFFFAOYSA-N
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Description

6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiomorpholine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrazole derivative with a suitable electrophile can form the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. This step often requires the use of thiomorpholine and a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, a thiomorpholine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFBKXVOXBWMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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